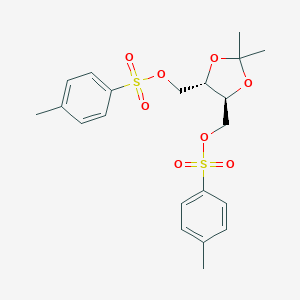

(-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O8S2/c1-15-5-9-17(10-6-15)30(22,23)26-13-19-20(29-21(3,4)28-19)14-27-31(24,25)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFDKWNWYAXRNJ-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)COS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37002-45-2 | |

| Record name | 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-, 4,5-bis(4-methylbenzenesulfonate), (4S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37002-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037002452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S-trans)-2,2-dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol: A Chiral Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol is a pivotal chiral building block in asymmetric synthesis, prized for its stereochemical purity and versatile reactivity. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis starting from L-tartaric acid, and its applications in the construction of complex molecular architectures. The strategic importance of this reagent in the development of novel therapeutics and other functional molecules is underscored by its utility in creating stereochemically defined structures.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its structure, featuring a protected diol and two tosylate leaving groups, makes it an excellent electrophile for nucleophilic substitution reactions. This combination of a rigid chiral backbone and reactive functional groups is key to its utility in stereoselective synthesis.

| Property | Value | Reference |

| CAS Number | 37002-45-2 | [1][2][3] |

| Molecular Formula | C₂₁H₂₆O₈S₂ | [1][2][3] |

| Molecular Weight | 470.56 g/mol | [2][3] |

| Melting Point | 90-94 °C | |

| Optical Rotation | [α]D²⁰ = -13 ± 1° (c=8.8 in Chloroform) | |

| Appearance | White to light yellow powder/crystal | |

| Purity | >98.0% (HPLC) |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the readily available and inexpensive chiral starting material, L-tartaric acid. The overall synthetic strategy involves the formation of a protected diol, reduction of the carboxylic acid functionalities, and subsequent tosylation of the primary alcohols.

Logical Workflow for Synthesis

Caption: Synthetic pathway from L-tartaric acid.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This initial step involves the protection of the diol functionality of L-tartaric acid as an acetonide and the esterification of the carboxylic acids. This procedure is adapted from a well-established method in Organic Syntheses.[4]

Experimental Protocol:

-

To a 1-L round-bottomed flask, add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

-

Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.

-

Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).

-

Fit the flask with a distillation apparatus and heat to reflux to azeotropically remove acetone and methanol.

-

After cooling, add anhydrous potassium carbonate (1 g, 7.2 mmol) and stir until the color abates.

-

Remove volatile materials under reduced pressure.

-

Fractionally distill the residue under vacuum to yield dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

| Parameter | Value |

| Yield | 85-92% |

| Boiling Point | 94–101°C (0.5 mm) |

| Spectroscopic Data | ¹H NMR (CDCl₃) δ: 1.49 (s, 6 H), 3.83 (s, 6 H), 4.81 (s, 2 H) |

Step 2: Synthesis of 2,3-O-Isopropylidene-L-threitol

The diester from the previous step is reduced to the corresponding diol.

Experimental Protocol:

-

In a dry 2-L three-necked round-bottomed flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours while stirring.

-

Reflux the mixture for an additional 3 hours.

-

Cool the reaction to 0-5°C and cautiously quench with water, followed by 4 N sodium hydroxide solution, and then more water until the gray color of unquenched LiAlH₄ disappears.

-

Filter the resulting solid and wash with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude diol.

| Parameter | Value |

| Purity | ≥80% (can be used directly in the next step) |

| Spectroscopic Data | ¹H NMR (CDCl₃) δ: 1.42 (s, 6 H), 3.73 (m, 6 H), 3.94 (m, 2 H) |

Step 3: Synthesis of this compound

The final step is the tosylation of the primary hydroxyl groups of 2,3-O-isopropylidene-L-threitol. This reaction converts the hydroxyl groups into excellent leaving groups, activating the molecule for subsequent nucleophilic substitution reactions.[1][5]

Experimental Protocol:

-

Dissolve 2,3-O-isopropylidene-L-threitol (1 equivalent) in anhydrous pyridine at 0°C under an inert atmosphere.

-

Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the combined organic layers with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.[6]

| Parameter | Value |

| Base | Pyridine or Triethylamine |

| Purification | Recrystallization (Ethanol or Ethyl Acetate/Hexanes) |

Applications in Drug Development and Asymmetric Synthesis

This compound is not typically a pharmacologically active molecule itself but serves as a crucial intermediate in the synthesis of biologically active compounds. Its significance lies in its role as a chiral building block.[1] The tosylate groups are excellent leaving groups, facilitating a variety of nucleophilic substitution reactions with stereochemical control.

Key Applications:

-

Synthesis of Chiral Ligands: The ditosylate can be reacted with various nucleophiles to generate C₂-symmetric ligands, which are valuable in asymmetric catalysis.

-

Preparation of Glycosides and Nucleoside Analogs: It serves as a precursor for the synthesis of modified sugars and nucleosides, which are important classes of compounds in drug discovery, particularly in the development of antiviral and anticancer agents.[7]

-

Chiral Auxiliary: The threitol backbone can be incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

Illustrative Reaction Scheme

Caption: General nucleophilic substitution reaction.

Conclusion

This compound is a cornerstone chiral synthon in organic chemistry. Its straightforward synthesis from L-tartaric acid, coupled with its predictable reactivity, makes it an invaluable tool for researchers in academia and industry. The detailed protocols and data presented in this guide are intended to facilitate its synthesis and application in the pursuit of novel, stereochemically complex molecules for drug development and beyond.

References

- 1. Buy this compound | 37002-45-2 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. svkm-iop.ac.in [svkm-iop.ac.in]

- 6. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and applications of (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol, a key chiral building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Structure and Stereochemistry

This compound is a synthetic organic compound derived from L-threitol. Its structure is characterized by a central four-carbon threitol backbone with specific stereochemical configurations at its two chiral centers.[1] The hydroxyl groups at the C-2 and C-3 positions are protected by an isopropylidene group, forming a 1,3-dioxolane ring.[1] The primary hydroxyl groups at the C-1 and C-4 positions are tosylated, bearing p-toluenesulfonyl (tosyl) groups which are excellent leaving groups in nucleophilic substitution reactions.[1]

The stereochemistry is denoted by the "L-" prefix, which indicates the configuration of the chiral centers, and the "(-)-" prefix, which refers to its levorotatory optical activity. The IUPAC name is [(4S,5S)-2,2-dimethyl-5-[(4-methylphenyl)sulfonyloxymethyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate.[1] The (4S,5S) designation precisely defines the absolute configuration at the two stereogenic centers of the dioxolane ring.[2]

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₈S₂ | [1][3][4][5][6] |

| Molecular Weight | 470.56 g/mol | [3][4][5][6] |

| CAS Number | 37002-45-2 | [1][3][4][5] |

| Appearance | White to off-white solid/powder to crystal | [2][3] |

| Melting Point | 90 - 92 °C | [3] |

| Optical Rotation | [α]D²⁰ = -13 ± 1° (c=8.8 in Chloroform) | [3] |

| Purity | ≥95% to >98.0% (HPLC) | [2][3][4] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2--INVALID-LINK--COS(=O)(=O)C3=CC=C(C=C3)C | [1] |

| InChI Key | KPFDKWNWYAXRNJ-PMACEKPBSA-N | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is a two-step process starting from L-threitol. The general methodology involves the protection of the vicinal diols followed by the tosylation of the primary hydroxyl groups.[1]

Step 1: Synthesis of 2,3-O-Isopropylidene-L-threitol

This initial step involves the protection of the hydroxyl groups at the C-2 and C-3 positions of L-threitol using an isopropylidene group. This is a common strategy to differentiate the reactivity of the primary and secondary hydroxyls. A procedure adapted from the synthesis of a similar threitol derivative is as follows:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, a mixture of L-tartaric acid is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate in methanol.[7]

-

Azeotropic Removal of Water: Cyclohexane is added, and the mixture is heated to reflux to remove the acetone and methanol byproducts as azeotropes, driving the reaction to completion.[7]

-

Workup and Purification: After cooling, the reaction is neutralized with anhydrous potassium carbonate. The volatile materials are removed under reduced pressure, and the resulting crude product is purified by fractional distillation under vacuum to yield 2,3-di-O-isopropylidene-L-threitol.[7]

Step 2: Synthesis of this compound

The terminal hydroxyl groups of the protected threitol are then tosylated.

-

Reaction Setup: 2,3-O-Isopropylidene-L-threitol is dissolved in a suitable solvent such as methylene chloride in a dry, nitrogen-flushed round-bottomed flask.[8] The solution is cooled to 0 °C in an ice-water bath.[8]

-

Addition of Reagents: Pyridine is added to the solution, followed by the dropwise addition of p-toluenesulfonyl chloride.[1][8] The reaction mixture is stirred and allowed to warm to room temperature.

-

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[8]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.[8] The crude product is then purified by recrystallization or column chromatography to afford pure this compound.[1]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound is a versatile intermediate in several areas of chemical research and development:

-

Chiral Building Block: Its primary application is as a chiral auxiliary in asymmetric synthesis. The well-defined stereochemistry allows for the production of enantiomerically pure compounds, which is of paramount importance in drug development.[3]

-

Glycoside Synthesis: This compound is a valuable intermediate in the synthesis of glycosides and other carbohydrate derivatives.[1][3] The tosyl groups act as excellent leaving groups, facilitating the formation of glycosidic bonds.[1][3]

-

Pharmaceutical Development: It is explored for its potential in the design of novel therapeutic agents, including antiviral and anticancer drugs.[3] Its structure serves as a scaffold for the synthesis of more complex molecules with potential biological activity.[1]

-

Carbohydrate Chemistry Research: The compound is a useful tool for studying the chemistry of carbohydrates and their interactions with enzymes and other biomolecules.[1]

Safety and Handling

Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this compound. It should be stored at 2-8 °C, protected from light, and ideally under a nitrogen atmosphere to ensure its stability.[3][4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Buy this compound | 37002-45-2 [smolecule.com]

- 2. This compound | 37002-45-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (4S,5S)-(-)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (4S,5S)-(-)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane, a key chiral building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Properties

(4S,5S)-(-)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol, is a colorless crystalline solid derived from the naturally occurring L-tartaric acid.[1] Its rigid chiral backbone makes it an invaluable starting material for the synthesis of C₂-symmetric ligands and other complex, stereochemically defined molecules.

Physicochemical Properties

The key physical and chemical properties of the compound are summarized in the table below. The data is compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₂₆O₈S₂ | [1][2] |

| Molecular Weight | 470.56 g/mol | [1][2] |

| Appearance | Off-white or colorless crystalline solid | [1][3] |

| Melting Point | 90-92 °C | [1][3] |

| Boiling Point | 542.03 °C (rough estimate) | [1] |

| Density | 1.3082 g/cm³ (rough estimate) | [1] |

| Optical Rotation [α]D²⁰ | -13 ± 1° (c = 8.8 in Chloroform) | [3] |

| CAS Number | 37002-45-2 | [1][2] |

Solubility

Qualitative data indicates that (4S,5S)-(-)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane is soluble in common organic solvents and has low solubility in water.[1]

Spectroscopic Data

While experimental spectra are not widely published, the expected ¹H and ¹³C NMR spectral characteristics can be deduced from its structure.

-

¹H NMR: The spectrum would feature signals for the tosyl group's aromatic protons (two doublets in the ~7.3-7.8 ppm range) and methyl protons (a singlet around 2.4 ppm). The dioxolane ring protons and the methylene protons adjacent to the tosylate groups would appear in the upfield region (~4.0-4.5 ppm). The two methyl groups of the isopropylidene moiety would likely appear as a singlet around 1.4 ppm.

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons of the tosyl groups, the quaternary carbon of the isopropylidene group (~110-112 ppm), the methyl carbons of the isopropylidene and tosyl groups, and the carbons of the dioxolane ring and the methylene groups.

Synthesis and Experimental Protocols

The synthesis of (4S,5S)-(-)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane is a well-established procedure starting from its corresponding diol, which is derived from L-tartaric acid. The key transformation is a double tosylation.

Experimental Protocol: Synthesis

This protocol describes the tosylation of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

Materials:

-

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (or triethylamine) (2.2-2.5 equivalents) to the stirred solution.

-

Add p-toluenesulfonyl chloride (2.1-2.3 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product is typically a solid, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroform/hexane) to yield the pure (4S,5S)-(-)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane.

Applications in Asymmetric Synthesis

The primary utility of this compound stems from its role as a chiral electrophile. The two tosylate groups are excellent leaving groups, facilitating nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles. This allows for the introduction of new functionalities with retention of the stereochemical integrity of the backbone.

A major application is the synthesis of C₂-symmetric chiral ligands, which are crucial in transition-metal-catalyzed asymmetric reactions.[4]

Synthesis of Chiral Diamines and Diphosphines

The reaction of (4S,5S)-(-)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane with primary or secondary amines (e.g., diphenylamine) yields chiral diamines.[4] Similarly, reaction with phosphides or secondary phosphines (like diphenylphosphine) leads to the formation of important chiral diphosphine ligands, such as DIOP. These ligands can then be complexed with metals like rhodium, ruthenium, or cobalt for use in asymmetric hydrogenation, hydroformylation, and other stereoselective transformations.[4]

Safety and Handling

While comprehensive toxicological data is limited, standard laboratory safety precautions should be observed.[1]

-

Handling: Use in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[1]

-

Storage: Store in a cool (2-8 °C), dry place, tightly sealed to prevent moisture exposure.[2]

This guide summarizes the essential technical information for (4S,5S)-(-)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane, highlighting its properties and critical role as a versatile chiral precursor in synthetic organic chemistry.

References

L-Threitol Ditosylate Derivative: A Chiral Building Block for Drug Discovery and Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-threitol, a C4 sugar alcohol, serves as a versatile and economically viable chiral building block in modern organic synthesis. Its C2-symmetric backbone, derived from readily available L-tartaric acid, provides a rigid and predictable stereochemical framework for the synthesis of complex chiral molecules. The derivatization of its primary hydroxyl groups into tosylates enhances its utility, transforming it into a highly reactive intermediate, L-threitol ditosylate, which is amenable to a wide range of nucleophilic substitutions. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of L-threitol ditosylate and its derivatives, with a focus on their role in drug development and asymmetric catalysis.

Synthesis of L-Threitol Ditosylate: A Multi-Step Approach

The synthesis of L-threitol ditosylate is a well-established multi-step process commencing from L-tartaric acid. The synthetic strategy involves the protection of the vicinal diols, followed by the tosylation of the primary hydroxyl groups, and an optional deprotection step to yield the final product.

Table 1: Key Intermediates and Products in the Synthesis of L-Threitol Ditosylate

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| 2,3-O-Isopropylidene-L-threitol | C₇H₁₄O₄ | 162.18 | 49-51 | +14.5° (c=2, ethanol) |

| (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol | C₂₁H₂₆O₈S₂ | 470.56 | 90-92[1] | -13±1° (c=8.8, Chloroform)[1] |

| 1,4-Di-O-tosyl-L-threitol | C₁₈H₂₂O₈S₂ | 430.49 | Data not found | Data not found |

Experimental Protocols

Step 1: Synthesis of 2,3-O-Isopropylidene-L-threitol from L-Tartaric Acid

This procedure is adapted from the synthesis of 1,4-di-O-benzyl-L-threitol and focuses on the preparation of the key intermediate, 2,3-O-isopropylidene-L-threitol.[2]

-

Materials: L-tartaric acid, 2,2-dimethoxypropane, methanol, p-toluenesulfonic acid monohydrate, anhydrous potassium carbonate, lithium aluminum hydride (LAH), diethyl ether.

-

Procedure:

-

Esterification and Acetal Formation: A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is heated to form a homogeneous solution. The reaction mixture is then refluxed with cyclohexane to azeotropically remove water and methanol, driving the reaction to completion. After cooling, anhydrous potassium carbonate is added to neutralize the acid catalyst. The volatile components are removed under reduced pressure, and the resulting dimethyl 2,3-O-isopropylidene-L-tartrate is purified by vacuum distillation.

-

Reduction: A suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared in a three-necked flask equipped with a reflux condenser and an addition funnel. A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise to the LAH suspension. The mixture is then refluxed for several hours to ensure complete reduction. After cooling in an ice bath, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield crude 2,3-O-isopropylidene-L-threitol, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound

This procedure is a general method for the tosylation of alcohols, adapted for the specific substrate.[3]

-

Materials: 2,3-O-Isopropylidene-L-threitol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

-

Procedure:

-

A solution of 2,3-O-isopropylidene-L-threitol in dry dichloromethane is cooled to 0 °C in an ice bath.

-

Pyridine is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, dilute hydrochloric acid (to remove excess pyridine), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound as a white solid.[1]

-

Step 3: Deprotection to Yield 1,4-Di-O-tosyl-L-threitol

The removal of the isopropylidene protecting group can be achieved under acidic conditions.[4]

-

Materials: this compound, aqueous sulfuric acid (e.g., 1%), sodium bicarbonate.

-

Procedure:

-

The protected ditosylate is suspended in dilute aqueous sulfuric acid.

-

The mixture is heated at reflux for a few hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the solution is neutralized by the careful addition of sodium bicarbonate.

-

The aqueous solution is extracted multiple times with an organic solvent such as ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield 1,4-di-O-tosyl-L-threitol. Further purification can be achieved by recrystallization.

-

Visualization of the Synthetic Pathway

Caption: Synthetic pathway from L-tartaric acid to L-threitol ditosylate.

Applications in Drug Development and Asymmetric Synthesis

The ditosylate derivative of L-threitol is a valuable intermediate for the introduction of chirality and for the construction of complex molecular architectures. The tosyl groups act as excellent leaving groups, facilitating nucleophilic substitution reactions with a variety of nucleophiles.

Synthesis of Chiral Ligands

L-threitol ditosylate serves as a precursor for the synthesis of C2-symmetric chiral ligands, which are widely used in asymmetric catalysis. The displacement of the tosylate groups with phosphine or amine nucleophiles can lead to the formation of chiral diphosphine or diamine ligands. These ligands can then be complexed with transition metals to create catalysts for enantioselective reactions such as hydrogenation, allylic alkylation, and Diels-Alder reactions. The rigid backbone of the threitol moiety provides a well-defined chiral environment, leading to high levels of stereocontrol.

Caption: General scheme for the synthesis of chiral ligands from L-threitol ditosylate.

Precursor for Bioactive Molecules

The stereochemically defined backbone of L-threitol makes its ditosylate derivative an attractive starting material for the synthesis of biologically active compounds, including potential antiviral and anticancer agents.

-

Azasugar Synthesis: Nucleophilic substitution with nitrogen-containing nucleophiles, such as azide or amines, followed by intramolecular cyclization can lead to the formation of chiral pyrrolidines and other nitrogen-containing heterocycles. These structures are core components of many azasugars, which are known inhibitors of glycosidases and have potential applications as antiviral and antidiabetic agents.

-

1,2,3-Triazole Derivatives: The introduction of an azide functionality via substitution of the tosylates allows for the use of "click chemistry." The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various alkynes can generate a library of 1,2,3-triazole-containing L-threitol derivatives. This class of compounds has shown promise in anticancer research, with some derivatives exhibiting significant cytotoxic activity against various cancer cell lines.[5]

Caption: Synthetic routes to bioactive molecules from L-threitol ditosylate.

Conclusion

L-threitol ditosylate is a powerful and versatile chiral building block with significant potential in both academic research and industrial applications, particularly in the fields of drug discovery and asymmetric catalysis. Its straightforward synthesis from an inexpensive chiral pool starting material, combined with the reactivity of the tosylate groups, allows for the efficient construction of a wide array of complex, enantiomerically pure molecules. The ability to generate novel chiral ligands and diverse libraries of potential therapeutic agents underscores the continued importance of L-threitol ditosylate in the advancement of chemical synthesis and medicinal chemistry. Further exploration of its applications is likely to lead to the development of new and improved pharmaceuticals and more efficient catalytic processes.

References

- 1. Buy this compound | 37002-45-2 [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tosyl Groups as Leaving Groups in Nucleophilic Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic manipulation of functional groups is paramount to the construction of complex molecular architectures. Nucleophilic substitution reactions, a cornerstone of synthetic chemistry, are critically dependent on the efficacy of the leaving group. Among the arsenal of leaving groups available to the modern chemist, the p-toluenesulfonyl (tosyl) group stands out for its exceptional reactivity, reliability, and versatility. This technical guide provides an in-depth exploration of the role of tosylates in nucleophilic substitution, offering quantitative comparisons, detailed experimental protocols, and mechanistic insights to inform advanced synthetic strategies.

The Foundation of a Superior Leaving Group

The effectiveness of a leaving group is intrinsically linked to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. An ideal leaving group is the conjugate base of a strong acid. The tosylate anion (TsO⁻) is the conjugate base of p-toluenesulfonic acid (TsOH), a strong organic acid with a pKa of approximately -2.8.[1] This low pKa value signifies that the tosylate anion is a very weak base and, consequently, a highly stable species.[2]

The remarkable stability of the tosylate anion is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group and further into the aromatic ring. This charge dispersal minimizes the electron density on any single atom, rendering the anion exceptionally stable and facilitating its departure from the substrate.[2]

Quantitative Comparison of Leaving Group Ability

To contextualize the utility of the tosyl group, a quantitative comparison with other common leaving groups is essential. The leaving group's ability can be assessed by comparing the pKa values of their conjugate acids and the relative rates of nucleophilic substitution reactions. A lower pKa of the conjugate acid corresponds to a more stable conjugate base and thus a better leaving group.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Solvolysis (Secondary Substrate, Ethanol, 25°C) |

| I⁻ | HI | -10 | ~1.3 |

| Br⁻ | HBr | -9 | 1 |

| H₂O | H₃O⁺ | -1.7 | ~10⁻⁴ |

| Cl⁻ | HCl | -7 | ~0.03 |

| TsO⁻ (Tosylate) | TsOH | -2.8 | ~3.6 |

| MsO⁻ (Mesylate) | MsOH | -1.9 | ~2.4 |

| TfO⁻ (Triflate) | TfOH | -14 | ~1.4 x 10⁴ |

| ⁻OH | H₂O | 15.7 | ~10⁻¹⁶ |

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent. Data compiled from multiple sources.

As the data indicates, sulfonic acids are significantly more acidic than hydrohalic acids (with the exception of HI), making their conjugate bases, the sulfonates, excellent leaving groups.[2] Among the sulfonates, while triflate is exceptionally reactive due to the powerful electron-withdrawing effect of the trifluoromethyl group, the tosyl group offers a superb balance of high reactivity and practical handling, being a crystalline solid and a more economical reagent.[2]

Transforming Alcohols into Reactive Substrates

One of the most powerful applications of tosyl chemistry is the conversion of alcohols, which possess the notoriously poor hydroxide (⁻OH) leaving group, into alkyl tosylates. This transformation dramatically enhances the substrate's reactivity towards nucleophilic substitution. The tosylation of an alcohol is typically achieved by treating it with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.[1]

A crucial aspect of the tosylation reaction is that it proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the formation of the tosylate ester.[3]

The SN2 Reaction of Alkyl Tosylates

Alkyl tosylates are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at that center. This predictable stereochemical outcome is a cornerstone of stereospecific synthesis.

The combination of tosylation (retention) followed by an SN2 reaction (inversion) provides a reliable two-step method for the net inversion of configuration at a stereocenter, allowing for the stereospecific introduction of a wide variety of nucleophiles.

Experimental Protocols

The following are detailed methodologies for the preparation of an alkyl tosylate from a primary alcohol and its subsequent nucleophilic substitution with sodium azide.

Protocol 1: Tosylation of a Primary Alcohol (e.g., 1-Butanol)

Materials:

-

1-Butanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Deionized Water

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butanol (1.0 eq.) in anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude butyl tosylate.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Nucleophilic Substitution of an Alkyl Tosylate with Sodium Azide

Materials:

-

Alkyl tosylate (e.g., butyl tosylate from Protocol 1) (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 eq.)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF (10 volumes).

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with water and then brine to remove any residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the crude alkyl azide. Caution: Low molecular weight azides can be explosive and should be handled with extreme care.

-

The product can be purified by distillation or column chromatography if necessary.

Mandatory Visualizations

Caption: Mechanism of alcohol tosylation.

Caption: SN2 reaction of an alkyl tosylate.

Caption: Experimental workflow for alcohol to azide.

Conclusion

The tosyl group is an indispensable tool in modern organic synthesis, particularly for facilitating nucleophilic substitution reactions. Its ability to convert a poor leaving group (hydroxyl) into an excellent one with retention of stereochemistry, coupled with the predictable inversion of stereochemistry in subsequent SN2 reactions, provides a powerful and reliable strategy for the stereospecific synthesis of complex molecules. The practical advantages of handling crystalline tosylates further enhance their utility in research, and drug development. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the power of tosylates in their synthetic endeavors.

References

A Technical Guide to Threitol-Based C2-Symmetric Scaffolds in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the synthesis and application of threitol-based C2-symmetric scaffolds, a versatile class of chiral auxiliaries and ligands in asymmetric synthesis. Derived from readily available threitol, these scaffolds offer a powerful tool for the stereocontrolled construction of complex molecules, a critical aspect of modern drug development and chemical research. This document provides a comprehensive overview of their synthesis, applications in key organic reactions, and detailed experimental protocols.

Introduction to C2-Symmetric Scaffolds from Threitol

Threitol, a simple four-carbon sugar alcohol, possesses inherent C2 symmetry, making it an attractive starting material for the synthesis of chiral scaffolds. This symmetry can significantly simplify the analysis of reaction outcomes and often leads to high levels of stereocontrol in asymmetric transformations. The strategic placement of functional groups on the threitol backbone allows for the creation of a diverse range of chiral auxiliaries, ligands, and catalysts with tunable steric and electronic properties. These scaffolds have found applications in a variety of stereoselective reactions, including aldol additions, Diels-Alder reactions, and Michael additions, proving their utility in the synthesis of enantiomerically pure compounds.

Synthesis of Threitol-Based C2-Symmetric Scaffolds

The synthesis of C2-symmetric scaffolds from threitol typically involves a series of protection, activation, and functionalization steps. A common strategy is to first protect the 1,2- and 3,4-hydroxyl groups, often as acetals, to allow for selective manipulation of the remaining hydroxyls or subsequent conversion to other functional groups.

General Synthetic Approach

A versatile and widely used starting material for the synthesis of various threitol-based scaffolds is the diformal acetal of L-threitol. The selective cleavage of these acetal groups allows for the preparation of a range of mono- and di-protected derivatives, which can then be further functionalized.[1]

Experimental Protocols

Protocol 2.2.1: Synthesis of 1,2:3,4-Di-O-isopropylidene-L-threitol

This protocol describes the protection of L-threitol as a diacetonide, a common intermediate for further transformations.

Materials:

-

L-Threitol

-

2,2-Dimethoxypropane

-

Acetone

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous potassium carbonate

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

To a solution of L-threitol in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding anhydrous potassium carbonate and stir for 30 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Protocol 2.2.2: Selective Deprotection of Acetal Groups

Selective removal of one of the acetal protecting groups can be achieved under controlled acidic conditions.

Materials:

-

1,2:3,4-Di-O-isopropylidene-L-threitol

-

Methanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate

Procedure:

-

Dissolve the diacetonide in methanol and add a catalytic amount of dilute hydrochloric acid.

-

Stir the reaction at room temperature and monitor the progress by TLC.

-

Once the desired level of deprotection is achieved, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to obtain the mono-protected threitol derivative.

Applications in Asymmetric Synthesis

Threitol-based C2-symmetric scaffolds are primarily used as chiral auxiliaries to control the stereochemical outcome of a reaction. The auxiliary is temporarily attached to the substrate, directs the formation of a new stereocenter, and is subsequently removed.

Asymmetric Aldol Reactions

In aldol reactions, threitol-derived chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction with an aldehyde, leading to the formation of stereodefined β-hydroxy carbonyl compounds.

Table 1: Performance of Threitol-Based Auxiliaries in Asymmetric Aldol Reactions

| Entry | Threitol Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | 1,4-Di-O-benzyl-L-threitol derived | Benzaldehyde | >95:5 | 92 | 85 |

| 2 | 1,4-Di-O-methyl-L-threitol derived | Isobutyraldehyde | 90:10 | 88 | 78 |

| 3 | 2,3-O-Isopropylidene-L-threitol derived | Cinnamaldehyde | >95:5 | 95 | 90 |

Note: The data in this table is compiled from various literature sources and is intended for comparative purposes.

Protocol 3.1.1: General Procedure for an Asymmetric Aldol Reaction

Materials:

-

N-Acyl derivative of a threitol-based chiral auxiliary

-

Lewis acid (e.g., TiCl₄, Et₂AlCl)

-

Aldehyde

-

Dry, aprotic solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

-

Dissolve the N-acyl derivative of the chiral auxiliary in the dry solvent under an inert atmosphere and cool to -78 °C.

-

Add the Lewis acid dropwise and stir the mixture for 30 minutes.

-

Add the aldehyde and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding the quenching solution.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by column chromatography.

Asymmetric Diels-Alder Reactions

Threitol-based chiral auxiliaries can be attached to dienophiles to induce high diastereoselectivity in Diels-Alder reactions, leading to the formation of chiral cyclic compounds.

Table 2: Performance of Threitol-Based Auxiliaries in Asymmetric Diels-Alder Reactions

| Entry | Threitol Auxiliary on Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Acrylate of 1,4-di-O-benzyl-L-threitol | Cyclopentadiene | >98:2 | 96 | 91 |

| 2 | Fumarate of 1,4-di-O-methyl-L-threitol | Isoprene | 95:5 | 90 | 82 |

| 3 | Acrylate of 2,3-O-isopropylidene-L-threitol | 1,3-Butadiene | 92:8 | 88 | 75 |

Note: The data in this table is compiled from various literature sources and is intended for comparative purposes.

Conclusion

Threitol-based C2-symmetric scaffolds represent a valuable and versatile class of chiral auxiliaries for asymmetric synthesis. Their straightforward preparation from an inexpensive chiral pool starting material, coupled with the high levels of stereocontrol they can impart, makes them an attractive option for the synthesis of complex, enantiomerically pure molecules. While a significant body of research has demonstrated their potential, there remains a need for more comprehensive comparative studies to fully elucidate the structure-activity relationships and guide the rational design of new, more effective threitol-derived auxiliaries for a broader range of asymmetric transformations. This guide provides a foundational understanding and practical protocols to encourage further exploration and application of these powerful synthetic tools.

References

The Core Mechanism of Action of Tosylated Sugar Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosylated sugar alcohol derivatives are a class of organic molecules with significant applications in both synthetic chemistry and pharmacology. Their primary mechanism of action stems from the electronic properties of the tosyl group, which transforms a hydroxyl moiety into an excellent leaving group. This conversion renders the sugar alcohol backbone susceptible to nucleophilic attack, establishing these derivatives as potent alkylating agents. This technical guide provides an in-depth exploration of this core mechanism, detailing the underlying chemical principles, summarizing key biological activities, and presenting relevant experimental methodologies.

The Chemistry of Activation: Tosylation of Sugar Alcohols

The foundational reaction for the generation of these derivatives is the tosylation of a sugar alcohol. This process involves the reaction of a sugar alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine.[1][2][3] The base serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1]

The hydroxyl group of the sugar alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This results in the formation of a sulfonate ester, the tosylate.[1] The stereochemistry of the alcohol's carbon center remains unchanged during this process.[1]

The significance of this transformation lies in the conversion of the hydroxyl group, a poor leaving group (as hydroxide, OH⁻), into a tosylate group (TsO⁻), which is an excellent leaving group due to the resonance stabilization of the negative charge across the sulfonate group.[1]

Primary Mechanism of Action: Alkylation

The core mechanism of action for tosylated sugar alcohol derivatives is their function as alkylating agents.[4] The presence of the tosylate group makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions (SN2).[1][5]

When a nucleophile attacks this electrophilic carbon, the carbon-oxygen bond of the tosylate ester cleaves, and the tosylate anion is displaced.[5] This results in the formation of a new covalent bond between the sugar alcohol backbone and the nucleophile, effectively alkylating the nucleophile.[4]

The general scheme for this alkylation reaction is as follows:

Where:

-

R-OTs is the tosylated sugar alcohol derivative.

-

Nu⁻ is the nucleophile.

-

R-Nu is the alkylated product.

-

TsO⁻ is the tosylate leaving group.

This reactivity is the basis for their utility as intermediates in organic synthesis, allowing for the introduction of a wide array of functional groups by employing different nucleophiles such as azides, halides, and amines.[5]

Biological Activities and Potential Therapeutic Applications

The alkylating nature of tosylated sugar alcohol derivatives underpins their observed biological activities, particularly in the realms of enzyme inhibition and anticancer research.

Enzyme Inhibition

Certain tosylated sugar derivatives have demonstrated inhibitory effects against carbohydrate-hydrolyzing enzymes.[6] For instance, some N-tosyl derivatives have shown significant inhibitory activity against α-glucosidase and α-amylase.[6]

The proposed mechanism for this inhibition involves the alkylation of nucleophilic residues (e.g., carboxylate or thiol groups of amino acids) within the active site of the enzyme. This covalent modification can lead to irreversible inhibition of the enzyme's catalytic activity.

Anticancer Potential

The application of sugar derivatives in cancer therapy is an active area of research.[7][8] Cancer cells often exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, leading to an increased uptake of glucose.[8] This has led to the exploration of sugar-conjugated molecules to target cancer cells.

While direct evidence for the specific anticancer mechanism of tosylated sugar alcohols is limited in the provided search results, their alkylating ability is a well-established mechanism for many traditional chemotherapeutic agents. These agents exert their cytotoxic effects by alkylating DNA, leading to DNA damage and apoptosis in rapidly dividing cancer cells. It is plausible that tosylated sugar alcohol derivatives could act in a similar manner.

Furthermore, sugar alcohols and their derivatives are being investigated as contrast agents for cancer detection in magnetic resonance imaging (MRI).[9][10]

Experimental Protocols

Detailed, standardized experimental protocols for assessing the mechanism of action of tosylated sugar alcohol derivatives are not available in a single source. However, based on the established chemical and biological principles, the following methodologies are central to their investigation.

Synthesis of Tosylated Sugar Alcohol Derivatives

A general procedure for the tosylation of an alcohol is as follows:

-

Dissolve the sugar alcohol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as pyridine or triethylamine (1.5 equivalents).[3]

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents).[3]

-

Stir the reaction at 0°C for a designated period (e.g., 4 hours) and then allow it to warm to room temperature if necessary.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an organic solvent like DCM.[3]

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).[3]

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product using column chromatography.

In Vitro Enzyme Inhibition Assays

To evaluate the enzyme inhibitory activity of tosylated sugar alcohol derivatives, a standard enzymatic assay can be adapted. For example, to test for α-glucosidase inhibition:

-

Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Prepare various concentrations of the tosylated sugar alcohol derivative inhibitor.

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

In a 96-well plate, add the enzyme solution and the inhibitor solution and incubate for a specific period.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a microplate reader.

-

Acarbose can be used as a positive control inhibitor.[6]

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Logical Workflow for the Mechanism of Action

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sugar molecules as a target in cancer therapy - ecancer [ecancer.org]

- 8. A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sugar alcohol provides imaging contrast in cancer detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Applications of Tartaric Acid-Derived Chiral Pool Starting Materials: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the applications of chiral pool starting materials derived from tartaric acid in the synthesis of complex and biologically active molecules. Tartaric acid, a readily available and inexpensive chiral building block, offers a powerful platform for introducing stereocenters with high fidelity, making it an invaluable tool in modern organic synthesis and drug discovery.[1] This guide details synthetic strategies, quantitative data, experimental protocols, and the biological significance of key molecules synthesized from this versatile starting material.

Introduction to Tartaric Acid as a Chiral Synthon

Tartaric acid and its derivatives, such as diethyl tartrate, are C2-symmetric molecules that serve as versatile chiral pool compounds. Their inherent stereochemistry allows for the unambiguous introduction of two adjacent stereocenters in a target molecule.[1] This feature is particularly advantageous in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is critical for biological activity. Key transformations of tartaric acid lead to a variety of chiral building blocks, including aldehydes, ketones, and complex heterocyclic scaffolds.

Synthesis of Bioactive Molecules

Zaragozic Acid C: A Potent Squalene Synthase Inhibitor

Zaragozic acid C is a potent natural inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[2] Its complex polyhydroxylated and polyacidic structure has made it a challenging synthetic target. Several total syntheses have leveraged tartaric acid to establish the stereochemistry of the core structure.

Quantitative Data for the Synthesis of a Key Intermediate of Zaragozic Acid C

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Ref. |

| 1 | Evans Asymmetric Aldol Addition | Chiral auxiliary with propionyl group | β-hydroxy imide | n-Bu₂BOTf, Et₃N, CH₂Cl₂; aldehyde derived from tartaric acid | 96 | >99:1 | [3] |

| 2 | Silyl Protection | β-hydroxy imide | TBS-protected imide | TBSOTf, 2,6-lutidine, CH₂Cl₂ | - | - | [3] |

| 3 | Reductive Cleavage | TBS-protected imide | Primary alcohol | LiBH₄, THF, MeOH | - | - | [3] |

| 4 | Swern Oxidation | Primary alcohol | Aldehyde | (COCl)₂, DMSO, Et₃N, CH₂Cl₂ | 92 (over 3 steps) | - | [3] |

| 5 | Mukaiyama Aldol Addition | Aldehyde | Aldol adduct | Silyl ketene acetal derived from tartaric acid, i-PrOTiCl₃, CH₂Cl₂ | 76 | - | [3] |

Experimental Protocol: Mukaiyama Aldol Addition for Zaragozic Acid C Intermediate

To a solution of the aldehyde (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere is added i-PrOTiCl₃ (1.2 equiv). The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of the silyl ketene acetal derived from tartaric acid (1.5 equiv) in CH₂Cl₂. The reaction is stirred at -78 °C for 4 hours and then warmed to -40 °C over 30 minutes. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature and filtered through Celite. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.[3]

Biological Pathway: Inhibition of Cholesterol Biosynthesis by Zaragozic Acid C

Zaragozic acid C inhibits the enzyme squalene synthase, which catalyzes the first committed step in cholesterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] By blocking this step, zaragozic acid C effectively reduces the endogenous production of cholesterol.

Caption: Inhibition of Squalene Synthase by Zaragozic Acid C.

(-)-Methyl Jasmonate: A Plant Hormone

(-)-Methyl jasmonate is a plant hormone involved in various physiological processes, including defense against herbivores and pathogens. Its synthesis often utilizes a chiral cyclopentenone precursor derived from tartaric acid. A Diels-Alder reaction is a key step in constructing the bicyclic core, which is then elaborated to the final product. The overall yield for one reported synthesis is 6%.[5]

Experimental Protocol: Diels-Alder Reaction for (-)-Methyl Jasmonate Synthesis

A solution of the tartaric acid-derived cyclopentenone (1.0 equiv) and 2-methoxybutadiene (3.0 equiv) in a 5 M solution of lithium perchlorate in diethyl ether is stirred at room temperature for 24 hours. The reaction mixture is then diluted with diethyl ether and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the bicyclic ketone.[5]

Biological Pathway: Jasmonate Signaling

Methyl jasmonate is converted in plant cells to the biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of JAZ repressor proteins. The degradation of JAZ proteins releases the transcription factor MYC2, which then activates the expression of jasmonate-responsive genes.[1][6][7][8][9]

Caption: Simplified Jasmonate Signaling Pathway.

PQ-8: A Cytotoxic Polyacetylene

PQ-8 is a cytotoxic polyacetylene natural product that has been synthesized using (+)-diethyl-L-tartrate to establish the stereochemistry of the epoxide functionality.[1] The synthesis involves the transformation of the tartrate ester into an epoxy alcohol intermediate.

Experimental Workflow: General Strategy for PQ-8 Synthesis

Caption: Synthetic workflow for PQ-8 from diethyl L-tartrate.

Biological Pathway: PQ-8 Induced Apoptosis

While the precise mechanism of PQ-8 is not fully elucidated, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. This often involves the activation of a cascade of enzymes called caspases. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn activate executioner caspases, like caspase-3, which cleave cellular substrates, leading to cell death.

Caption: General Apoptotic Pathways Induced by Cytotoxic Agents.

(-)-Deacetylanisomycin: A Protein Synthesis Inhibitor

(-)-Deacetylanisomycin is an antifungal agent that inhibits protein synthesis. Its synthesis has been achieved starting from (+)-2R,3R-tartaric acid. A key intermediate, N-benzyl tartarimide, is reacted with a Grignard reagent, followed by reduction to form two diastereomeric diols, one of which is converted to the natural product. The reaction of N-benzyl tartarimide with anisylmagnesium chloride gives the corresponding keto-amide in 55% yield.[5]

Experimental Protocol: Grignard Reaction for (-)-Deacetylanisomycin Synthesis

To a solution of N-benzyl tartarimide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of anisylmagnesium chloride (2.0 equiv) in THF dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography to afford the keto-amide.[5]

Biological Pathway: Inhibition of Protein Synthesis

Deacetylanisomycin, like its parent compound anisomycin, is believed to inhibit protein synthesis by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase reaction. This prevents the formation of peptide bonds between amino acids, thereby halting protein elongation.

References

- 1. researchgate.net [researchgate.net]

- 2. Self-Consistent Synthesis of the Squalene Synthase Inhibitor Zaragozic Acid C via Controlled Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Scaffold: A Deep Dive into the Utility of Protected L-Threitol in Glycobiology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, where the subtle nuances of carbohydrate structures dictate profound biological functions, the demand for precise molecular tools is paramount. Among the array of chiral building blocks available to researchers, L-threitol, a simple four-carbon sugar alcohol, has emerged as a versatile and powerful scaffold. When appropriately protected, L-threitol and its derivatives offer unique stereochemical advantages for the synthesis of novel probes, inhibitors, and immunomodulators, driving innovation in drug discovery and the fundamental understanding of glycan-mediated processes. This technical guide provides a comprehensive overview of the applications of protected L-threitol in glycobiology, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying biological pathways and experimental workflows.

The L-Threitol Backbone: A Foundation for Innovation

L-threitol, with its C2 symmetry and defined stereochemistry, serves as an ideal starting material for the synthesis of complex molecules.[1] The strategic use of protecting groups allows for regioselective modifications of its four hydroxyl groups, enabling the construction of diverse molecular architectures. A commonly employed protected form is (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol, a key intermediate in the synthesis of various glycobiology reagents.[2] The isopropylidene group protects the vicinal diols at the C2 and C3 positions, while the tosyl groups at C1 and C4 provide excellent leaving groups for nucleophilic substitution, facilitating the introduction of a wide range of functional moieties.

Applications in Glycobiology

The unique structural features of protected L-threitol have been leveraged in several key areas of glycobiology research, including the development of immunomodulatory agents and the synthesis of artificial nucleic acids.

Immunomodulation: The Rise of Threitol Ceramide

A significant breakthrough in the application of L-threitol has been the development of Threitol Ceramide (ThrCer), a non-glycosidic analogue of the potent immunostimulant α-galactosylceramide (α-GalCer).[3] α-GalCer is a glycolipid that activates invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in both innate and adaptive immunity.[4] However, the therapeutic potential of α-GalCer is often hampered by the induction of iNKT cell anergy (a state of unresponsiveness) upon strong stimulation.[3]

ThrCer was designed to overcome this limitation. By replacing the galactose headgroup of α-GalCer with a threitol moiety, researchers created a molecule that still effectively activates iNKT cells but with a more modulated and sustained response.[3] Studies have shown that ThrCer elicits a polarized cytokine response, favoring the production of pro-inflammatory (Th1) cytokines like interferon-gamma (IFN-γ) over regulatory (Th2) cytokines such as interleukin-4 (IL-4).[3][5] This Th1-biased response is highly desirable for applications in cancer immunotherapy and as an adjuvant for vaccines.

Quantitative Analysis of Threitol Ceramide (ThrCer) Activity

| Compound | Target Cells | Assay | Key Findings | Reference |

| Threitol Ceramide (ThrCer) | Murine and Human iNKT cells | Cytokine Release Assay (ELISA) | Elicited a strongly polarized cytokine response with increased IFN-γ and no IL-4 production in mice. | [3] |

| Thioamide analogue of ThrCer | Murine iNKT cells | Cytokine Release Assay (ELISA) | Induced a polarized Th1 response (more IFN-γ, no IL-4). | [3] |

| Carbamate analogue of ThrCer | Murine iNKT cells | Cytokine Release Assay (ELISA) | Induced a polarized Th1 response (more IFN-γ, no IL-4) through transactivation of NK cells. | [3] |

Threitol Nucleic Acid (TNA): An Artificial Genetic Polymer

The threose sugar, for which threitol is the corresponding alcohol, has been utilized to create a synthetic genetic polymer known as Threitol Nucleic Acid (TNA). TNA is an artificial xeno-nucleic acid (XNA) where the natural ribose or deoxyribose sugar backbone is replaced by α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds.[6] This structural modification confers remarkable properties to TNA, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.[1] These characteristics make TNA a promising candidate for applications in antisense therapy, diagnostics, and synthetic biology.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key protected L-threitol intermediate and for a representative biological assay to evaluate the activity of L-threitol-based immunomodulators.

Synthesis of this compound

This protocol outlines a common synthetic route to a versatile protected L-threitol building block.

Experimental Workflow for the Synthesis of a Protected L-Threitol Intermediate

Caption: Synthetic scheme for this compound.

Materials:

-

L-Threitol

-

Anhydrous Acetone

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Protection of the 2,3-diol:

-

Dissolve L-threitol in anhydrous acetone.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3-O-isopropylidene-L-threitol.

-

-

Tosylation of the 1,4-hydroxyl groups:

-

Dissolve the crude 2,3-O-isopropylidene-L-threitol in anhydrous pyridine and cool the solution in an ice bath.

-

Slowly add tosyl chloride to the solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

-

In Vitro iNKT Cell Activation and Cytokine Production Assay

This protocol describes a method to assess the ability of L-threitol derivatives, such as ThrCer, to stimulate iNKT cells and induce cytokine production.

Workflow for In Vitro iNKT Cell Activation Assay

Caption: Workflow for assessing iNKT cell activation by L-threitol derivatives.

Materials:

-

Antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs)

-

iNKT cell line or primary iNKT cells

-

L-threitol derivative to be tested (e.g., ThrCer)

-

Positive control (e.g., α-GalCer)

-

Negative control (vehicle, e.g., DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

ELISA kits for specific cytokines (e.g., mouse IFN-γ and IL-4)

-

Flow cytometry antibodies for cell surface markers (e.g., anti-CD1d, anti-TCRβ, anti-CD69)

Procedure:

-

Cell Preparation:

-

Culture APCs and iNKT cells under standard conditions.

-

Harvest and count the cells, ensuring high viability.

-

-

Co-culture and Stimulation:

-

Seed APCs in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

-

Add the L-threitol derivative, positive control, or negative control to the wells at various concentrations.

-

Add iNKT cells to the wells at a specific APC:iNKT cell ratio (e.g., 1:1).

-

Incubate the plate at 37°C in a humidified CO2 incubator for 24-72 hours.

-

-

Cytokine Analysis (ELISA):

-

After incubation, centrifuge the plate and carefully collect the supernatant.

-

Perform ELISA for the desired cytokines (e.g., IFN-γ, IL-4) according to the manufacturer's instructions.

-